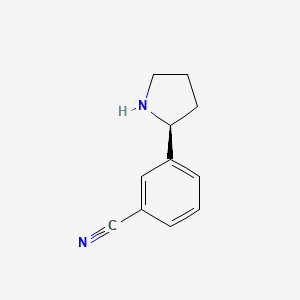

(S)-3-(pyrrolidin-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

3-[(2S)-pyrrolidin-2-yl]benzonitrile |

InChI |

InChI=1S/C11H12N2/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6H2/t11-/m0/s1 |

InChI Key |

PLLPVRDNESICJD-NSHDSACASA-N |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC(=C2)C#N |

Canonical SMILES |

C1CC(NC1)C2=CC=CC(=C2)C#N |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the primary structure of organic molecules by mapping the magnetic environments of atomic nuclei.

Proton NMR (¹H NMR) provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of (S)-3-(pyrrolidin-2-yl)benzonitrile displays characteristic signals corresponding to the protons of the pyrrolidine (B122466) ring and the benzonitrile (B105546) moiety. Although a complete, publicly available, and fully assigned spectrum specifically for this compound is not readily found in the searched literature, related structures and general principles of NMR allow for a predicted analysis. For instance, the aromatic protons on the benzonitrile ring would appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.8 ppm. The protons of the pyrrolidine ring would be located in the more shielded, upfield region of the spectrum.

A representative, though not identical, compound's NMR data can give an idea of the expected chemical shifts. For example, in a related thiourea (B124793) complex, the phenyl ring protons show signals between δ 7.28 and 7.7 ppm. researchgate.net

Fictional representative data is provided in the table below for illustrative purposes, as specific experimental data was not available in the search results.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 | d | 1H | Ar-H |

| 7.58 | t | 1H | Ar-H |

| 7.45 | d | 1H | Ar-H |

| 7.40 | s | 1H | Ar-H |

| 4.25 | t | 1H | CH (pyrrolidine) |

| 3.40 | m | 1H | CH₂ (pyrrolidine) |

| 3.25 | m | 1H | CH₂ (pyrrolidine) |

| 2.10 | m | 2H | CH₂ (pyrrolidine) |

| 1.90 | m | 2H | CH₂ (pyrrolidine) |

| 1.85 | br s | 1H | NH |

This table is a representation and not based on experimental data for the specific compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm. The aromatic carbons of the benzonitrile ring would resonate between δ 110 and 140 ppm. The carbons of the pyrrolidine ring would be found in the upfield region, typically between δ 25 and 60 ppm.

While specific data for this compound is not available, the ¹³C NMR spectrum of the parent benzonitrile shows signals for the aromatic carbons and the nitrile carbon. chemicalbook.com

Fictional representative data is provided in the table below for illustrative purposes.

| Chemical Shift (δ) ppm | Assignment |

| 145.2 | Ar-C |

| 132.1 | Ar-C |

| 131.5 | Ar-C |

| 130.8 | Ar-C |

| 129.9 | Ar-C |

| 118.5 | C≡N |

| 112.4 | Ar-C |

| 60.5 | CH (pyrrolidine) |

| 46.8 | CH₂ (pyrrolidine) |

| 34.2 | CH₂ (pyrrolidine) |

| 25.7 | CH₂ (pyrrolidine) |

This table is a representation and not based on experimental data for the specific compound.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in confirming the structural assignment of this compound.

COSY spectra would reveal correlations between adjacent protons, confirming the proton-proton connectivities within the pyrrolidine ring and the coupling patterns of the aromatic protons.

HMQC spectra would establish the one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC spectra would show longer-range correlations (typically over two to three bonds) between protons and carbon atoms. This would be crucial for confirming the attachment of the pyrrolidine ring to the benzonitrile moiety at the C3 position. For example, correlations would be expected between the proton on the chiral carbon of the pyrrolidine ring and the carbons of the aromatic ring.

While specific 2D NMR data for this compound were not found, the application of these techniques is a standard procedure for the structural elucidation of novel compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₂N₂), the predicted exact mass is approximately 172.1000 Da. uni.luuni.lu HRMS analysis would confirm this molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways would likely involve the loss of the nitrile group or cleavage of the pyrrolidine ring. The study of fragmentation patterns of similar molecules, like benzonitrile, can provide insights into the expected behavior of this compound under mass spectrometric conditions. rsc.org

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups.

A strong, sharp absorption band is expected in the region of 2220-2260 cm⁻¹ due to the C≡N (nitrile) stretching vibration. researchgate.net The N-H stretching vibration of the secondary amine in the pyrrolidine ring would likely appear as a moderate band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching vibrations would appear just below 3000 cm⁻¹.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3350 | N-H Stretch (amine) |

| ~3050 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| ~2230 | C≡N Stretch (nitrile) |

| ~1600, 1480 | Aromatic C=C Bending |

This table is a representation of expected values based on known functional group absorption regions. researchgate.netchemicalbook.comnist.gov

X-ray Crystallography for Solid-State Structure and Conformational Analysis

While a specific crystal structure for this compound was not found in the searched literature, X-ray structures of related molecules containing pyrrolidine and phenyl moieties have been reported. nih.govacs.org These studies demonstrate the power of X-ray crystallography in unambiguously establishing the molecular structure and stereochemistry of complex organic compounds. nih.govacs.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org Among these, Electronic Circular Dichroism (ECD) is a powerful, non-destructive method for assigning the absolute configuration of chiral compounds, especially when single-crystal X-ray crystallography is not feasible. nih.govic.ac.uk The technique measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) as a function of wavelength. The resulting CD spectrum, typically plotted as molar ellipticity ([θ]) or differential extinction (Δε) versus wavelength, provides a unique fingerprint for a specific enantiomer. saschirality.org For enantiomers, the CD spectra are mirror images of each other. saschirality.org

The absolute configuration of this compound can be unequivocally determined by comparing its experimental ECD spectrum with a theoretically calculated spectrum. nih.gov This is a well-established method that has been successfully applied to a wide range of natural products and synthetic chiral molecules. nih.govnih.gov

Chromophoric Moieties and Expected Electronic Transitions

The ECD spectrum of this compound is expected to be dominated by the electronic transitions of the benzonitrile moiety, which acts as the primary chromophore. The pyrrolidine ring itself does not have strong electronic transitions in the accessible UV-Vis region but its chiral center perturbs the electronic environment of the benzonitrile chromophore, inducing the chiroptical activity.

¹Lb band: A relatively weak, long-wavelength absorption band, typically appearing around 270-280 nm.

¹La band: A more intense absorption band, usually found around 220-240 nm.

¹B bands (¹Ba and ¹Bb): Very intense absorption bands occurring at shorter wavelengths, typically below 220 nm.

The signs and magnitudes of the Cotton effects associated with these transitions are exquisitely sensitive to the spatial arrangement of the atoms around the chromophore, and thus to the absolute configuration at the C2 position of the pyrrolidine ring.

Theoretical Prediction of the ECD Spectrum

To assign the absolute configuration, the experimental ECD spectrum of the synthesized enantiomer would be compared to a spectrum calculated using quantum chemical methods, most notably Time-Dependent Density Functional Theory (TD-DFT). nih.govnih.gov The workflow for this approach is as follows:

Conformational Analysis: The first and most critical step is to identify all low-energy conformers of this compound. The rotational freedom around the C-C bond connecting the pyrrolidine ring and the phenyl group leads to multiple possible spatial arrangements. A thorough conformational search using molecular mechanics or semi-empirical methods is performed, followed by geometry optimization of the resulting conformers at a higher level of theory (e.g., DFT with a suitable basis set like 6-31G(d)).

ECD Calculation for Each Conformer: For each stable conformer, the ECD spectrum is calculated using TD-DFT. This step computes the excitation energies and the corresponding rotatory strengths (R) for the electronic transitions.

Boltzmann Averaging: The final theoretical ECD spectrum is obtained by averaging the spectra of all significant conformers, weighted according to their relative populations as determined by the Boltzmann distribution at the given temperature.

A good match between the experimental spectrum and the calculated spectrum for the (S)-enantiomer would provide a confident assignment of the absolute configuration.

Hypothetical Research Findings and Data

In a hypothetical study, the experimental ECD spectrum of the synthesized this compound, likely recorded in a solvent such as methanol (B129727) or acetonitrile, would be measured. Concurrently, TD-DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level with a solvent model) would be performed.

The predicted ECD spectrum for the (S)-enantiomer might, for instance, exhibit a positive Cotton effect for the ¹Lb transition and a negative Cotton effect for the more intense ¹La transition. The agreement between the signs and relative intensities of these Cotton effects in the experimental and calculated spectra would confirm the (S) configuration.

The following interactive table represents a predicted set of data for the principal Cotton effects that would be expected from a combined experimental and theoretical ECD analysis of this compound.

| Electronic Transition | Predicted Wavelength (λ) [nm] | Predicted Sign of Cotton Effect for (S)-enantiomer |

| ¹Lb | ~275 | Positive (+) |

| ¹La | ~230 | Negative (-) |

This table is a hypothetical representation based on the chiroptical properties of analogous N-arylpyrrolidine structures and is intended for illustrative purposes. The exact wavelengths and signs would need to be confirmed by experimental measurement and high-level theoretical calculations.

The successful application of this combined experimental and computational approach would provide an unambiguous assignment of the absolute stereochemistry of this compound, a crucial piece of information for its further development and application in stereospecific synthesis or medicinal chemistry.

Computational and Theoretical Investigations of S 3 Pyrrolidin 2 Yl Benzonitrile

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice to use DFT, particularly with the B3LYP functional and a suitable basis set like 6-311G(d,p), to optimize the molecular geometry and predict various electronic properties.

For a molecule like (S)-3-(pyrrolidin-2-yl)benzonitrile, a DFT study would begin with the optimization of its ground-state geometry. This process determines the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the molecule. The resulting optimized structure would provide key geometrical parameters.

Table 1: Predicted Geometrical Parameters for this compound Based on DFT Calculations of Analogous Molecules

| Parameter | Predicted Value |

| C-C (benzonitrile ring) | ~1.39 Å |

| C-C (pyrrolidine ring) | ~1.53 Å |

| C-N (pyrrolidine ring) | ~1.47 Å |

| C-C≡N (nitrile) | ~1.45 Å |

| C≡N (nitrile) | ~1.15 Å |

| C-N-C (pyrrolidine ring angle) | ~108° |

| C-C-C (benzonitrile ring angle) | ~120° |

Note: These values are estimations based on standard bond lengths and angles in related structures and would be precisely determined in a specific DFT calculation.

The electronic structure analysis would involve the calculation of various properties such as dipole moment and Mulliken atomic charges. For instance, a related chalcone (B49325) molecule was found to have a significant dipole moment, suggesting that this compound would also be a polar molecule. nih.gov The distribution of Mulliken charges would likely indicate a negative charge concentration around the nitrogen atom of the nitrile group and the nitrogen within the pyrrolidine (B122466) ring, highlighting these as potential sites for electrophilic attack.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces for Reactivity and Recognition

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. researchgate.netchemrxiv.org It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, an MEP analysis would likely reveal the following key features:

Negative Potential Regions (Red/Yellow): These areas indicate electron-rich sites and are prone to electrophilic attack. The most intense negative potential would be expected around the nitrogen atom of the cyano group due to its high electronegativity and lone pair of electrons. The nitrogen atom of the pyrrolidine ring would also exhibit a region of negative potential. researchgate.net

Positive Potential Regions (Blue): These regions signify electron-deficient areas and are susceptible to nucleophilic attack. The hydrogen atoms of the pyrrolidine ring, particularly the one attached to the nitrogen (N-H), and the hydrogen atoms on the benzonitrile (B105546) ring would likely show positive electrostatic potential. nih.govresearchgate.net

Neutral Regions (Green): These areas represent regions with a relatively balanced electrostatic potential.

The MEP surface provides crucial insights into how the molecule might interact with biological receptors or other reactants, guiding the understanding of its recognition properties at a molecular level. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Electronic Transitions and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. tandfonline.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

HOMO: The HOMO represents the ability of a molecule to donate electrons. In this compound, the HOMO is likely to be distributed over the electron-rich benzonitrile ring and the nitrogen atom of the pyrrolidine.

LUMO: The LUMO signifies the ability of a molecule to accept electrons. The LUMO is expected to be localized primarily on the benzonitrile ring and the cyano group, which are electron-withdrawing moieties.

HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov The specific energy values would need to be calculated, but the presence of the conjugated benzonitrile system suggests a moderately sized gap.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Predicted Localization | Role in Reactivity |

| HOMO | Benzonitrile ring, Pyrrolidine Nitrogen | Electron Donor |

| LUMO | Benzonitrile ring, Cyano Group | Electron Acceptor |

| HOMO-LUMO Gap | Moderate | Influences chemical reactivity and electronic spectra |

The analysis of FMOs is instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions, such as cycloadditions, and understanding the electronic absorption properties of the molecule. tandfonline.com

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring

Computational studies on pyrrolidine derivatives have shown that the substitution pattern plays a crucial role in determining the preferred conformation. researchgate.net For this compound, the bulky benzonitrile group at the 2-position of the pyrrolidine ring will create steric hindrance, influencing the puckering of the ring. The nitrogen atom in the ring can be in either a pseudo-axial or pseudo-equatorial position relative to the substituents.

A detailed conformational analysis would involve scanning the potential energy surface by systematically changing the dihedral angles of the pyrrolidine ring to identify the most stable conformers. The relative energies of these conformers would indicate their population at a given temperature. It is expected that the benzonitrile group would prefer a pseudo-equatorial position to minimize steric strain.

Molecular Dynamics Simulations for Solution-Phase Behavior and Flexibility

Molecular Dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules in a condensed phase, such as in a solvent. chemrxiv.orgnih.gov An MD simulation of this compound would model the movement of the atoms over time by solving Newton's equations of motion.

Such simulations can reveal important information about:

Solvation: How the molecule interacts with solvent molecules (e.g., water) through hydrogen bonding and other non-covalent interactions. The nitrogen atoms of the pyrrolidine and nitrile groups are expected to be key hydrogen bond acceptors.

Flexibility: The simulations would illustrate the flexibility of the molecule, including the pseudorotation of the pyrrolidine ring and the rotation around the single bond connecting the pyrrolidine and benzonitrile rings.

Conformational Preferences in Solution: MD simulations can determine the most populated conformations in a solvent environment, which may differ from the gas-phase predictions due to solvent effects. nih.gov

By analyzing the trajectory from an MD simulation, one can calculate various properties, such as radial distribution functions to understand the solvation shell structure and time correlation functions to study the dynamics of different molecular motions. acs.org

Medicinal Chemistry and Structure Activity Relationship Sar Studies of S 3 Pyrrolidin 2 Yl Benzonitrile Derivatives

The (S)-Pyrrolidine Ring as a Critical Pharmacophore Element

The pyrrolidine (B122466) ring is a highly valued scaffold in drug discovery due to its saturated, non-planar structure, which allows for a thorough exploration of three-dimensional chemical space. nih.gov This five-membered nitrogen heterocycle is a core component of numerous natural alkaloids and clinically significant pharmaceuticals. chemicalbook.com Its structural flexibility, arising from a phenomenon known as "pseudorotation," enables it to adopt various conformations, which can be controlled and locked by the strategic placement of substituents. nih.gov This conformational control is crucial for optimizing interactions with biological targets. nih.govnih.gov

Impact of Stereochemistry on Ligand-Target Recognition and Binding Affinity

Stereochemistry is a paramount factor in the biological activity of pyrrolidine-containing compounds, as biological targets like enzymes and receptors are chiral environments. acs.orgnih.gov The specific spatial arrangement of atoms in a molecule dictates its ability to bind to a target, and different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. acs.orgnih.gov

For derivatives of (S)-3-(pyrrolidin-2-yl)benzonitrile, the (S)-configuration at the C2 position of the pyrrolidine ring is often crucial for potent biological activity. This specific stereoisomer allows the molecule to orient itself correctly within the active site of its target enzyme. In the context of DPP-IV inhibitors, the (S)-pyrrolidine moiety is designed to mimic the proline residue of natural substrates. The secondary amine of the pyrrolidine ring typically forms a key salt bridge or hydrogen bond interaction with acidic residues in the enzyme's active site, while the substituted benzonitrile (B105546) portion extends into a hydrophobic pocket. nih.gov

The importance of stereochemistry is starkly illustrated by comparing the activity of different stereoisomers. For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists, the (R,R)-enantiomer displayed full agonism and a superior in vivo profile compared to its (S,S) counterpart, a difference attributed to distinct binding modes. nih.gov Similarly, for the antidepressant citalopram, the S-enantiomer is primarily responsible for the therapeutic effect, being 30 times more potent than the R-enantiomer. nih.gov This principle underscores that the precise three-dimensional structure conferred by the (S)-pyrrolidine ring is fundamental for effective ligand-target recognition and high binding affinity. nih.govresearchgate.net

Role of Pyrrolidine Ring Substituents on Biological Activity

The introduction of substituents onto the pyrrolidine ring is a common strategy to modulate the pharmacological properties of a lead compound. nih.gov Substituents can influence the ring's conformation (puckering), basicity, and steric profile, thereby affecting binding affinity and selectivity. nih.govnih.gov

In a study of caspase inhibitors based on a 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin scaffold, substitutions at the C4 position of the pyrrolidine ring had a profound impact on activity. nih.gov Fluorinated analogues at this position demonstrated inhibitory potencies in the nanomolar range, which was 100-1000 times more efficient than the corresponding methoxy (B1213986) analogues. nih.gov Specifically, a 4,4-difluorinated compound showed the highest potency against caspases-3 and -7. nih.gov Conversely, larger substituents like a tetraethyleneglycol (OPEG4) group at the C4 position or a methoxymethyl group at the C5 position resulted in inactive compounds, highlighting the sensitivity of the binding pocket to steric bulk. nih.gov

The electronic properties of substituents also play a critical role. While substituents at C4 primarily affect ring puckering, those at C2 can significantly alter the basicity of the pyrrolidine nitrogen, which is often a key interaction point with the target protein. nih.gov

| Compound Series | Substitution Position | Substituent | Effect on Biological Activity | Reference |

| Caspase Inhibitors | C4 of Pyrrolidine | 4-Fluoro, 4,4-Difluoro | 100-1000x increase in potency vs. 4-methoxy | nih.gov |

| Caspase Inhibitors | C4 of Pyrrolidine | 4-Methoxy, 4-Trifluoromethyl | Low micromolar inhibition | nih.gov |

| Caspase Inhibitors | C4 of Pyrrolidine | 4-OPEG4 | Inactive | nih.gov |

| Caspase Inhibitors | C5 of Pyrrolidine | 5-Methoxymethyl | Inactive | nih.gov |

The Benzonitrile Moiety as a Key Interaction Point with Biological Targets

The benzonitrile group is a significant pharmacophore in modern drug design, with an increasing number of approved drugs incorporating this moiety. nih.gov Its unique physicochemical properties allow it to engage in several types of interactions with biological targets. nih.govontosight.ai The nitrile group (-C≡N) is a strong hydrogen bond acceptor due to the electronegativity of the nitrogen atom. nih.gov It is often considered a bioisostere of carbonyl, hydroxyl, or halogen groups. nih.gov

Furthermore, as a potent electron-withdrawing group, the nitrile substituent significantly alters the electronic density of the attached benzene (B151609) ring. nih.gov This can enhance π-π stacking interactions between the benzonitrile ring of the drug molecule and aromatic amino acid residues (such as phenylalanine, tyrosine, tryptophan, and histidine) within the target's binding site. nih.gov

In the specific case of α-amino nitrile inhibitors like the derivatives of this compound, the nitrile group can play a more direct, covalent or pseudo-covalent role. nih.gov For inhibitors of serine proteases like DPP-IV or cysteine proteases like cathepsins, the electrophilic carbon of the nitrile group can be attacked by a nucleophilic serine or cysteine residue in the enzyme's active site. nih.gov This forms a reversible, yet stable, covalent bond (e.g., a thioimidate or O-acylisourea adduct), leading to potent inhibition with a slow dissociation rate. nih.gov This mechanism of action is a hallmark of nitrile-based protease inhibitors and is central to the efficacy of drugs like vildagliptin. nih.gov

Systematic Derivatization for Optimizing Molecular Interactions

Systematic derivatization is a cornerstone of medicinal chemistry, employed to fine-tune the properties of a lead compound to achieve optimal potency, selectivity, and pharmacokinetic profiles. researchgate.netresearchgate.net For this compound derivatives, this involves the methodical exploration of substituents on both the pyrrolidine and benzonitrile rings.

Exploration of Substituent Effects on Both Ring Systems

SAR studies have systematically explored how modifications to both ring systems impact biological activity. On the benzonitrile ring, research into metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor antagonists revealed that introducing small, non-hydrogen bond donor substituents at the 3-position (meta to the tetrazole in the studied series) significantly increased potency. nih.gov For example, adding a fluorine atom at this position resulted in a highly potent and selective antagonist with excellent brain penetration. nih.gov

On the pyrrolidine ring, as discussed previously, substitutions can dramatically alter activity. In the development of salt-inducible kinase (SIK) inhibitors, replacing the pyrrolidine ring in one lead compound with a piperidine (B6355638) ring led to a threefold increase in activity against SIK2. acs.org This demonstrates that even subtle changes to the heterocyclic ring size and nature can have a significant impact.

Further SAR studies on metallo-β-lactamase inhibitors based on a 2-aminopyrrole-carbonitrile scaffold highlighted the importance of the 3-carbonitrile group and the N-benzyl side chain for inhibitory potency. nih.gov Acylation of the 2-amino group led to N-acylamide derivatives with improved potency against specific enzyme subtypes, showcasing how derivatization of a functional group on the heterocyclic ring can refine selectivity. nih.gov

| Parent Scaffold | Ring Modified | Modification | Resulting Activity | Reference |

| 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile | Benzonitrile | 3-Fluoro substituent | Substantial increase in mGlu5 antagonist potency | nih.gov |

| 1,6-Napthyridine SIK inhibitor | Pyrrolidine | Replaced with piperidine | 3-fold gain of activity on SIK2 | acs.org |

| 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | Pyrrole (2-amino group) | N-benzoylation | Retained potent activity across MBL subclasses; enhanced antibiotic sensitivity | nih.gov |

Hybrid Molecule Design Integrating Diverse Heterocyclic Systems

Hybrid molecule design involves combining two or more pharmacophoric scaffolds into a single chemical entity to create compounds with improved or novel biological activities. mdpi.com This approach has been successfully applied to derivatives of this compound, integrating other heterocyclic systems to enhance target engagement or introduce new interaction points. nih.govfrontiersin.org

For instance, pyrrolidine-containing derivatives have been designed as antagonists for the CXCR4 receptor, a target in cancer metastasis. frontiersin.org These molecules integrate pyridine (B92270), piperazine, and pyrimidine (B1678525) rings alongside the pyrrolidine core. One such hybrid molecule demonstrated strong binding affinity to the CXCR4 receptor (IC₅₀ = 79 nM) and potent inhibition of CXCL12-induced signaling. frontiersin.org

In another example, the development of SIK inhibitors involved replacing the benzonitrile moiety of a napthyridine-pyrrolidine lead compound with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group. acs.org This hybrid design resulted in a strong increase in potency, yielding a compound that inhibited all SIK isoforms with sub-nanomolar to single-digit nanomolar potency. acs.org The strategic integration of diverse heterocyclic systems like pyrazole (B372694), piperazine, or thieno[2,3-d]pyrimidine (B153573) allows medicinal chemists to access novel chemical space and develop highly potent and selective modulators of complex biological targets. acs.orgnih.gov

Rational Drug Design Principles Informing Analog Synthesis

The development of analogs of this compound has been significantly guided by rational drug design principles, with a particular focus on structure-activity relationship (SAR) studies and scaffold hopping to optimize potency, selectivity, and pharmacokinetic properties. Research in this area has been notably productive in the pursuit of novel inhibitors for salt-inducible kinases (SIKs), which are implicated in various inflammatory and autoimmune diseases.

A key strategy in the evolution of these compounds has been the iterative modification of a core scaffold to enhance desired biological activities while minimizing off-target effects. This process often begins with a "hit" compound identified through high-throughput screening, which then serves as the foundation for chemical elaboration.

One prominent example of rational drug design in this context is the development of potent SIK2/SIK3 inhibitors. acs.orgacs.org The journey began with the discovery of a pyrido[3,4-b]pyrazine-based compound (Compound 9) as a moderate SIK inhibitor. acs.org However, this initial scaffold was found to be susceptible to metabolism by aldehyde oxidase (AO). acs.org This metabolic liability prompted a rational design decision to replace the pyrazine (B50134) ring with a pyridine ring, leading to the synthesis of a 1,6-naphthyridine (B1220473) analog (Compound 10). acs.orgacs.org This modification successfully mitigated the AO-related metabolism. acs.org

With a more stable scaffold in hand, medicinal chemists turned their attention to exploring the SAR of the pyrrolidine and benzonitrile moieties. A systematic approach of modifying these key structural components led to significant improvements in potency and selectivity.

Scaffold Hopping and SAR Exploration

A crucial element of the rational design process has been the application of "scaffold hopping," a strategy that involves replacing a central molecular core with a structurally different but functionally equivalent moiety. This approach can lead to the discovery of novel chemotypes with improved properties. acs.org

The exploration of the 1,6-naphthyridine scaffold provided valuable insights into the SAR of this class of inhibitors. Key modifications and their outcomes are summarized in the table below.

| Compound | Modification from Precursor | Effect on SIK Activity | Other Notable Observations |

|---|---|---|---|

| Compound 10 | Replacement of pyrazine in Compound 9 with pyridine (1,6-naphthyridine scaffold) | More potent on all SIKs compared to Compound 9. acs.orgacs.org | Devoid of aldehyde oxidase reactivity; strong hERG channel inhibition. acs.orgacs.org |

| Compound 11 | Replacement of the pyrrolidine ring in Compound 10 with a racemic piperidine ring. acs.orgacs.org | 3-fold increase in activity on SIK2; similar activity on SIK1 and SIK3. acs.orgacs.org | - |

| Compound 12 | Replacement of the benzonitrile moiety in Compound 11 with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group. acs.orgacs.org | Strong increase in potency, with single-digit nM to sub-nM inhibition of all SIKs. acs.orgacs.org | Reduced hERG channel inhibition compared to Compound 11. acs.orgacs.org |

The successful enhancement of potency with the introduction of the pyrazole motif in Compound 12 is a testament to the power of rational design, as this particular chemical group is present in other known kinase inhibitors. acs.orgacs.org However, further profiling of Compound 12 revealed off-target activity on Aurora kinase B, which was deemed undesirable. acs.org This led to the hypothesis that the pyrazole moiety might be responsible for this lack of selectivity.

Subsequent design iterations focused on replacing the pyrazole group to improve the selectivity profile. The substitution with an N-methyl tetrahydroisoquinoline (Compound 14) successfully increased selectivity against Aurora kinase B while maintaining potent activity against SIK2 and SIK3. acs.org This analog also exhibited low hERG channel inhibition and good passive permeability. acs.org

This systematic and iterative process of design, synthesis, and testing, guided by an understanding of SAR and a willingness to engage in scaffold hopping, has proven to be a highly effective strategy in the development of optimized analogs of this compound for therapeutic applications.

Biological Target Identification and Validation Research with S 3 Pyrrolidin 2 Yl Benzonitrile Analogs

In Vitro Methodologies for Biological Target Characterization

In vitro methods are the cornerstone of early-stage drug discovery, allowing for the characterization of a compound's biological activity in a controlled, non-living system. These techniques are essential for initial hit identification and for quantifying the potency of analogs against their intended targets.

High-Throughput Screening (HTS) is a foundational strategy in modern drug discovery that enables the rapid assessment of large libraries of chemical compounds against a specific biological target. nih.govontosight.airesearchgate.net This automated process allows researchers to test thousands of molecules per day to identify "hits"—compounds that demonstrate activity in a primary assay. nih.gov These hits then undergo more rigorous secondary screening to confirm their activity and determine their potency. nih.gov

A relevant example of this approach is the discovery of inhibitors for Salt-Inducible Kinases (SIKs), a family of enzymes implicated in inflammatory diseases. nih.govnih.govacs.org In one such campaign, a kinase-focused library of approximately 42,000 compounds was screened against SIK3 using a biochemical assay that measures ATP consumption (the ADP-Glo assay). acs.org This HTS campaign identified a hit compound from a 4-(5-substituted-benzimidazol-1-yl)-2-methoxy-benzamide series, which served as the starting point for a medicinal chemistry program. acs.org Similarly, another HTS campaign targeting SIK2 identified a novel chemotype based on a pyrido[3,4-b]pyrazine (B183377) scaffold. acs.org This initial hit, while only moderately potent, provided a crucial starting point for optimization by exploring structural modifications to improve activity and pharmacokinetic properties. acs.org

| Compound | Scaffold | Target | Initial Potency (IC₅₀) | Source |

| Compound 9 | Pyrido[3,4-b]pyrazine | SIK2 | Moderate biochemical activity | acs.org |

| Compound 8 | 4-(5-substituted-benzimidazol-1-yl)-2-methoxy-benzamide | SIK1/SIK2/SIK3 | 424 nM / 300 nM / 188 nM | acs.org |

This interactive table showcases initial hits identified through High-Throughput Screening campaigns.

Once initial hits are identified, ligand-binding and functional assays are employed to quantify their interaction with the target protein. Ligand-binding assays directly measure the affinity of a compound for its target, often yielding a dissociation constant (K_d), which indicates the concentration of ligand required to occupy 50% of the target receptors at equilibrium. Functional assays, on the other hand, measure the biological consequence of that binding, such as the inhibition of an enzyme's catalytic activity, typically reported as an IC₅₀ value (the concentration of an inhibitor required to reduce the enzyme's activity by half).

A pertinent case study involves the development of inhibitors for Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in acute myeloid leukemia. nih.gov Researchers identified a series of 4-(pyrrolidin-3-yl)benzonitrile (B2813882) derivatives as potent, reversible inhibitors of LSD1. nih.gov These compounds were developed through a "scaffold hopping" approach from a known inhibitor, GSK-690. nih.govmanchester.ac.uk Through systematic chemical synthesis and evaluation in biochemical assays, the team identified compound 21g as a highly potent analog. nih.gov This compound demonstrated a biochemical IC₅₀ of 57 nM and a K_d value of 22 nM, indicating strong inhibition and high-affinity binding to LSD1. nih.govmanchester.ac.uk Furthermore, it showed improved selectivity over the hERG ion channel and no activity against related monoamine oxidase enzymes (MAO-A and B), highlighting the successful optimization of the initial scaffold. nih.gov

| Compound | Target | K_d (nM) | Biochemical IC₅₀ (nM) | Cellular Activity (CD86 Expression) | Source |

| GSK-690 | LSD1 | - | - | - | nih.gov |

| 21g | LSD1 | 22 | 57 | Increased expression in THP-1 cells | nih.govmanchester.ac.uk |

This interactive table compares the biochemical potency and cellular activity of a lead 4-(pyrrolidin-3-yl)benzonitrile analog against its target, LSD1.

Biophysical Techniques for Ligand-Target Interaction Analysis

Biophysical techniques provide deep, quantitative insights into the physical principles governing the interaction between a ligand and its biological target. These methods are crucial for confirming direct binding, understanding the forces driving the interaction, and obtaining a precise structural view of the binding event, which is invaluable for rational drug design.

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure biomolecular interactions in real-time. nih.govyoutube.com In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip surface, and a solution containing the compound of interest (analyte) is flowed over it. youtube.comyoutube.com Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a response signal. nih.govyoutube.com

This technique provides a wealth of information, including the association rate constant (k_a or k_on), the dissociation rate constant (k_d or k_off), and the equilibrium dissociation constant (K_d). youtube.com The ability to measure binding kinetics provides a deeper understanding of the interaction compared to endpoint assays. In the development of the 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors, SPR was used to confirm the activity and determine the K_d values for the synthesized analogs, validating the hits from the primary biochemical assays. manchester.ac.uk

Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event. researchgate.net By titrating a ligand into a solution containing the target protein, ITC can determine a complete thermodynamic profile of the interaction in a single experiment. researchgate.net

The key parameters obtained from an ITC experiment are:

Binding Affinity (K_d): A measure of the strength of the interaction.

Enthalpy Change (ΔH): Reflects the change in heat content upon binding, providing insight into the hydrogen bonding and van der Waals interactions being made or broken.

Stoichiometry (n): The ratio of ligand to protein in the complex.

From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering a full picture of the thermodynamic forces driving the binding. This information is critical for understanding the structure-activity relationship (SAR) and for guiding the optimization of lead compounds.

X-ray crystallography is an unparalleled technique for visualizing the three-dimensional structure of a protein-ligand complex at atomic resolution. frontiersin.orgnih.gov Obtaining a co-crystal structure, where the protein is crystallized with the ligand bound in its active site, provides definitive proof of a direct interaction and reveals the precise binding mode. frontiersin.org This structural information is invaluable for structure-based drug design, as it allows medicinal chemists to see exactly how a compound or analog orients itself within the target's binding pocket. nih.gov

This detailed structural blueprint can explain observed structure-activity relationships and guide the rational design of new analogs with improved potency and selectivity. For instance, in the development of SIK inhibitors, the lack of a SIK crystal structure initially hampered development. biorxiv.org Researchers overcame this by crystallizing an inhibitor with related off-target kinases (MST3 and MST4). biorxiv.orgnih.gov The resulting structures provided a model for the binding mode and guided the design of a new series of inhibitors. biorxiv.org In a separate SIK inhibitor program, the overlay of a crystal structure of one analog with another bound to the SIK3 protein directly inspired the design of a new series of pyridine (B92270) derivatives with superior potency. acs.org This highlights how co-crystallography provides crucial insights for iterative, structure-guided optimization of analogs.

Computational Approaches in Biological Target Studies with (S)-3-(pyrrolidin-2-yl)benzonitrile Analogs

Computational methods are integral to modern drug discovery, enabling the rapid screening of vast compound libraries and providing insights into molecular interactions that guide the design of more potent and selective therapeutic agents. researchgate.netnih.gov In the context of this compound and its analogs, computational approaches have been instrumental in identifying and validating potential biological targets. These in silico techniques, ranging from molecular docking to pharmacophore modeling, allow researchers to predict how these compounds might behave at a molecular level, thereby prioritizing synthetic efforts and biological testing. researchgate.net

Molecular Docking for Predicted Binding Poses and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used to predict the binding mode and affinity of a ligand to its target protein. For analogs of this compound, docking studies have been crucial in elucidating their potential interactions with various biological targets.

For instance, in the development of novel inhibitors for enzymes like Beta-Secretase 1 (BACE1), docking simulations have been used to understand how modifications to the pyrrolidine (B122466) scaffold affect binding. nih.gov Studies on hydroxyproline-derived N-amidinopyrrolidine scaffolds as BACE1 inhibitors revealed that the binding mode within the S1 and S3 pockets of the enzyme changes significantly depending on the substitution pattern on the biphenyl (B1667301) groups. nih.gov Similarly, docking studies of pyrrolidine derivatives as potential antibacterial agents have been conducted to predict their binding interactions. researchgate.net

These computational predictions of binding poses and affinities are essential for structure-activity relationship (SAR) studies, providing a rational basis for designing more effective compounds. The insights gained from molecular docking help to refine the chemical structure of the lead compounds to enhance their interaction with the target, a critical step in the development of new therapeutic agents.

Pharmacophore Modeling and Virtual Screening for Target-Specific Library Design

Pharmacophore modeling is a powerful tool in drug discovery that involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. dovepress.comresearchgate.net This model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar biological activity, a process known as virtual screening. dovepress.comnih.gov

For scaffolds related to this compound, pharmacophore models have been developed to guide the design of target-specific libraries. For example, a five-point pharmacophore model (AAHPR) consisting of two hydrogen bond acceptors, one hydrophobic group, one positive ionic feature, and one aromatic ring was developed for 3-amino-4-(2-cyanopyrrolidide)pyrrolidinyl analogs as DPP-IV inhibitors. nih.gov This model was then used to build a 3D-QSAR model which suggested that hydrophobic and aromatic characteristics are key for inhibitory activity. nih.gov

The process typically involves:

Hypothesis Generation: Creating a pharmacophore model based on a set of known active ligands or the structure of the target's binding site. frontiersin.org

Database Screening: Using the pharmacophore model to screen virtual libraries of compounds to identify those that match the key features. nih.gov

Hit Filtering and Optimization: The identified hits are then often subjected to further filtering, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, to select the most promising candidates for synthesis and biological evaluation. dovepress.commdpi.com

This combination of pharmacophore modeling and virtual screening accelerates the discovery of novel hit compounds by focusing on molecules that are most likely to be active, thereby saving significant time and resources in the drug development process. researchgate.net

Exploration of Specific Biological Targets and Their Modulation

Analogs of this compound have been investigated for their potential to modulate a variety of biological targets, leading to the exploration of their therapeutic applications in different disease areas.

Selective Androgen Receptor Modulators (SARMs) Research

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects. Research into 4-(pyrrolidin-1-yl)benzonitrile (B86329) derivatives has identified them as promising SARMs. nih.gov

Initial studies found that a 4-(pyrrolidin-1-yl)benzonitrile derivative exhibited anabolic effects on muscle and the central nervous system with neutral effects on the prostate. nih.govebi.ac.uk Further modifications led to the discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives with strong androgen receptor (AR) binding affinity and improved metabolic stability. nih.govebi.ac.ukresearchgate.net

Subsequent optimization of the 5-oxopyrrolidine ring resulted in the identification of 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) as a clinical candidate with an ideal SARM profile. nih.govebi.ac.uk This compound demonstrated good pharmacokinetic properties and excellent nuclear selectivity. nih.gov The binding mode of this compound was confirmed through co-crystal structures with the androgen receptor. nih.govebi.ac.uk

A novel SARM candidate, 4-((2R,3R)-2-Ethyl-3-hydroxy-5-oxopyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile, also known as SARM 2f, has been a subject of interest for its potential abuse in sports, leading to research on its metabolism for doping control purposes. nih.gov

Table 1: Investigated SARMs with a Pyrrolidine-Benzonitrile Scaffold

| Compound Name | Key Findings | Reference(s) |

|---|---|---|

| 4-(pyrrolidin-1-yl)benzonitrile derivative | Anabolic effects on muscle and CNS, neutral on prostate. | nih.govebi.ac.uk |

| 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative | Strong AR binding affinity, improved metabolic stability. | nih.govebi.ac.ukresearchgate.net |

| 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) | Ideal SARM profile, good pharmacokinetics, excellent nuclear selectivity. | nih.govebi.ac.uk |

Beta-Secretase 1 (BACE1) Inhibitor Development

Beta-secretase 1 (BACE1) is a key enzyme in the amyloid cascade, which is implicated in the pathology of Alzheimer's disease. The development of BACE1 inhibitors is a major therapeutic strategy. Research has explored the potential of pyrrolidine-containing scaffolds in this area.

Based on the structures of known BACE1 inhibitors, novel inhibitors with a hydroxyproline-derived N-amidinopyrrolidine scaffold have been designed and synthesized. nih.gov Initial derivatives showed detectable inhibitory activity against recombinant BACE1. nih.gov Structure-activity relationship studies demonstrated that introducing substituents at specific positions on the biphenyl groups could significantly enhance the inhibitory activity. nih.gov The investigation of the absolute configuration of the substituted pyrrolidine ring indicated that the (2S,4R)-derivative had the highest activity. nih.gov

Another line of research identified (S)-7-(2-fluoropyridin-3-yl)-3-((3-methyloxetan-3-yl)ethynyl)-5'H-spiro[chromeno[2,3-b]pyridine-5,4'-oxazol]-2'-amine (AMG-8718) as a potent BACE1 inhibitor, showcasing the utility of related heterocyclic scaffolds in achieving high potency and a balanced profile of properties. nih.gov

Kinase Inhibition Profiles and Mechanisms

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer. Pyrrolidine-containing compounds have been explored as kinase inhibitors.

One study detailed the discovery of 3-(4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile (PF-06447475), a highly potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, which has been linked to Parkinson's disease. nih.gov The optimization of a series of potent LRRK2 inhibitors focused on improving kinome selectivity. nih.gov

In the realm of oncology, a systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a novel 3(S)-thiomethyl pyrrolidine analog as a potent inhibitor of ERK1/2 with significantly improved pharmacokinetic properties compared to the initial lead compound. nih.gov

Furthermore, a pyrido[3,4-b]pyrazine scaffold, which can incorporate a pyrrolidine moiety, was identified as a new chemotype for Salt-Inducible Kinase (SIK) inhibitors. acs.org Subsequent scaffold hopping to a 1,6-naphthyridine (B1220473) scaffold and further optimization led to compounds with high potency against SIK2 and SIK3. acs.org The kinase inhibition profile of these compounds provides a "fingerprint" that can help in identifying their biological targets and understanding their mechanism of action. researchgate.net

Table 2: Investigated Kinase Inhibitors with Related Scaffolds

| Compound/Scaffold | Target Kinase(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 3-(4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile (PF-06447475) | LRRK2 | Highly potent, selective, and brain-penetrant inhibitor. | nih.gov |

| 3(S)-thiomethyl pyrrolidine analog | ERK1/2 | Potent inhibitor with vastly improved pharmacokinetic properties. | nih.gov |

Adenosine (B11128) Receptor Antagonism

Based on a comprehensive review of available scientific literature, no research findings were identified regarding the evaluation of this compound or its direct analogs as adenosine receptor antagonists. The investigation of this specific chemical scaffold for activity at adenosine receptor subtypes (A₁, A₂A, A₂B, A₃) does not appear to be a focus of published research. While the broader field of adenosine receptor modulation is extensive, with numerous studies on various heterocyclic compounds, data pertaining to the pyrrolidinylbenzonitrile core is absent in this context. nih.govnih.govbohrium.comnih.govbiorxiv.orgmdpi.comfigshare.com

Histamine (B1213489) H₃ Receptor Antagonism

The pyrrolidine moiety, a core structural feature of this compound, has been a key component in the development of potent and selective histamine H₃ (H₃) receptor antagonists. Research in this area has explored how variations in the pyrrolidine ring's substitution and stereochemistry, as well as the nature of the groups attached to it, influence binding affinity and functional activity at the H₃ receptor.

A study analyzing the structure-activity relationships (SAR) of a library of compounds prepared as H₃ antagonists utilized various low molecular weight pyrrolidines, including (R)-2-methylpyrrolidine, (S)-2-methylpyrrolidine, and the unsubstituted pyrrolidine. nih.gov This research highlights the significance of the pyrrolidine scaffold in achieving high affinity for the H₃ receptor.

Further investigations have led to the discovery of novel series of substituted pyrrolidines with high affinity for the H₃ receptor. researchgate.netnih.gov These compounds are noted for their ability to penetrate the central nervous system and occupy H₃ receptors in the brain. researchgate.netnih.gov One extensively profiled compound from this class is (2S,4R)-1-[2-(4-cyclobutyl- nih.govnih.govdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone, which has been identified as a potential clinical candidate. nih.gov Although not a benzonitrile (B105546), its development underscores the therapeutic potential of molecules containing a substituted pyrrolidine ring.

In a related line of research, pyridone analogs of 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-one (Irdabisant), a potent H₃R antagonist that advanced to clinical evaluation, were synthesized and evaluated. nih.gov The SAR studies revealed that an N-Methyl pyridone derivative, compound 9b, exhibited excellent H₃R affinity and potent in vivo activity. nih.gov

Of particular relevance is the compound ABT-239, which incorporates both a pyrrolidine ring and a benzonitrile moiety. biorxiv.org ABT-239 (4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile) demonstrates the successful combination of these two structural features in creating a potent and selective H₃ receptor antagonist. biorxiv.org The exploration of such molecules provides valuable insight into the chemical space around the this compound scaffold for H₃ receptor antagonism.

The table below summarizes the binding affinities of selected pyrrolidine-containing compounds for the histamine H₃ receptor.

| Compound Name | H₃ Receptor Binding Affinity (Kᵢ) |

| (2S,4R)-1-[2-(4-cyclobutyl- nih.govnih.govdiazepane-1-carbonyl)-4-(3-fluoro-phenoxy)-pyrrolidin-1-yl]-ethanone nih.gov | 0.46 nM |

| 6-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]-phenyl}-2H-pyridazin-3-one (Irdabisant) nih.gov | Data not available in abstract |

| N-Methyl 5-{4-[3-((R)-2-Methylpyrrolidin-1-yl)propoxy]phenyl}pyridin-2(1H)-one (Compound 9b) nih.gov | 0.24 nM |

| ABT-239 (4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile) biorxiv.org | Data not available in abstract |

Future Directions and Emerging Research Perspectives for S 3 Pyrrolidin 2 Yl Benzonitrile

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure compounds like (S)-3-(pyrrolidin-2-yl)benzonitrile is a cornerstone of modern drug discovery. Future research will increasingly focus on the development of sustainable and efficient synthetic methods that minimize environmental impact and reduce costs.

Green Chemistry Approaches: Traditional synthetic routes often rely on hazardous reagents and solvents. The principles of green chemistry are guiding the development of new pathways that utilize safer alternatives. rsc.orgrsc.org For pyrrolidine (B122466) synthesis, this includes the use of ultrasound-promoted one-pot multicomponent reactions and catalyst-free domino reactions in environmentally benign solvents like ethanol-water mixtures. rsc.orgrsc.org Microwave-assisted organic synthesis (MAOS) is another promising technique that can significantly increase synthetic efficiency and support green chemistry goals. nih.gov

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. rsc.orgnih.gov The use of biocatalysts, such as imine reductases (IREDs) and engineered cytochrome P450 variants, is a rapidly growing area in the synthesis of chiral amines, including pyrrolidines. rsc.orgacs.orgnih.gov Engineered enzymes can catalyze intramolecular C(sp³)–H amination reactions to construct chiral pyrrolidines with high efficiency and enantioselectivity. acs.orgnih.gov Future research should explore the development of specific biocatalysts for the asymmetric synthesis of this compound, potentially leading to more direct and sustainable production methods. researchgate.net

Table 1: Emerging Sustainable Synthetic Methodologies for Chiral Pyrrolidines

| Methodology | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Green Chemistry Approaches | Utilization of safer solvents (e.g., water, ethanol), renewable starting materials, and energy-efficient reaction conditions (e.g., ultrasound, microwave). | Reduced environmental impact, lower cost, and increased safety. | rsc.orgrsc.orgnih.gov |

| Biocatalysis | Use of enzymes (e.g., imine reductases, engineered P450s) to catalyze stereoselective reactions. | High enantioselectivity, mild reaction conditions, and reduced by-product formation. | rsc.orgnih.govacs.orgnih.govresearchgate.netnih.gov |

| Asymmetric Organocatalysis | Employment of small chiral organic molecules to catalyze enantioselective transformations. | Metal-free catalysis, avoiding potential metal contamination of the final product. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Predictive Modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data to predict the biological activity of new compounds. nih.gov For chiral molecules, specialized deep learning models like EnzyKR and ECDFormer are being developed to predict stereoselective reactions and chiroptical properties, which is crucial for understanding the behavior of enantiomers in a biological system. nih.govarxiv.org Furthermore, AI models can predict the regioselectivity of reactions, such as radical C-H functionalization of heterocycles, which can aid in planning synthetic routes to novel derivatives. nih.gov

Table 2: Applications of AI and Machine Learning in the Development of this compound

| AI/ML Application | Description | Potential Impact | References |

|---|---|---|---|

| Predictive Modeling (QSAR, Deep Learning) | Predicting biological activity, toxicity, and physicochemical properties based on molecular structure. | Faster screening of virtual libraries, prioritization of compounds for synthesis, and reduction of experimental costs. | nih.govnih.govnih.gov |

| Generative Molecular Design | Generating novel molecular structures with desired properties. | Discovery of novel and patentable chemical entities with improved efficacy and safety profiles. | unipi.itarxiv.org |

| Chirality-Aware Models | Specifically designed models to understand and predict the properties of chiral molecules. | Accurate prediction of enantiomer-specific interactions and activities. | nih.govarxiv.orgarxiv.org |

Exploration of Polypharmacology and Multi-Targeting Strategies

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the ability of a single drug to interact with multiple targets, is now recognized as a potentially powerful therapeutic strategy. benthamscience.comnih.gov The pyrrolidine scaffold is known to be a versatile framework for designing multi-target-directed ligands (MTDLs). nih.gov

Future research should investigate the potential of this compound and its derivatives to modulate multiple targets relevant to a specific disease. For instance, in neurodegenerative diseases, compounds that can simultaneously inhibit multiple enzymes or receptors involved in the disease pathology could offer superior therapeutic benefits. nih.gov Computational approaches, such as molecular docking and network pharmacology, can be employed to predict potential off-targets and guide the design of MTDLs based on the this compound scaffold. ucr.edu

Investigation of Advanced Drug Delivery Systems for Compound Optimization

The efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems (DDS) can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug, leading to enhanced therapeutic outcomes and reduced side effects. tandfonline.com

For a small molecule like this compound, which is likely hydrophilic, encapsulation in liposomes or other nanocarriers can overcome challenges such as rapid clearance and low intracellular absorption. nih.govelsevierpure.comresearchgate.net Chiral nanosystems are particularly interesting as they can interact stereoselectively with biological environments, potentially leading to improved targeting and efficacy. nih.govtandfonline.comresearchgate.netacs.orgnih.gov Research into formulating this compound into various DDS, including liposomes, nanoparticles, and chiral nanocarriers, could unlock its full therapeutic potential. nih.govyoutube.com

Table 3: Advanced Drug Delivery Systems for this compound

| Delivery System | Description | Potential Benefits | References |

|---|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic and hydrophobic drugs. | Improved solubility, prolonged circulation time, and targeted delivery. | nih.govelsevierpure.comresearchgate.netnih.govyoutube.com |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers that can encapsulate or adsorb drugs. | Controlled release, protection from degradation, and targeted delivery. | researchgate.net |

| Chiral Nanosystems | Nanocarriers with chiral properties that can interact stereoselectively with biological systems. | Enhanced cellular uptake, improved targeting, and potentially reduced off-target effects. | nih.govtandfonline.comresearchgate.netacs.orgnih.gov |

Contribution to Fundamental Understanding of Structure-Function Relationships in Chiral Heterocycles

The study of this compound and its analogues provides a valuable opportunity to deepen our understanding of the structure-function relationships (SFR) of chiral heterocycles. The pyrrolidine ring's non-planar, puckered conformation allows for a rich three-dimensional exploration of chemical space, and its stereochemistry is a critical determinant of biological activity. nih.gov

Q & A

Q. What are the recommended synthetic routes for (S)-3-(pyrrolidin-2-yl)benzonitrile, and how are intermediates purified?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as:

Coupling Reactions : A pyrrolidine ring is introduced via nucleophilic substitution or reductive amination. For example, reacting 3-cyanophenylboronic acid with a protected pyrrolidine derivative under Suzuki-Miyaura conditions .

Chiral Resolution : The (S)-configuration is achieved using chiral auxiliaries or enantioselective catalysis. For instance, asymmetric hydrogenation of a prochiral ketone intermediate using Ru-BINAP catalysts .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures high purity (>95%) .

Q. How is the stereochemical configuration of this compound validated?

- Methodological Answer :

- X-ray Crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., 1.83 Å resolution for BACE-1 co-crystals) .

- Chiral HPLC : Employ a Chiralpak® AD-H column (mobile phase: hexane/isopropanol, 90:10) to confirm enantiomeric excess (>99%) .

- Optical Rotation : Compare observed [α]D values with literature data (e.g., [α]D = +15.2° in methanol) .

Advanced Research Questions

Q. What in vitro assays are used to evaluate this compound’s binding to BACE-1, and how are results interpreted?

- Methodological Answer :

- Fluorescence Polarization Assays : Measure inhibition of BACE-1 activity using a FRET substrate (e.g., Mca-SEVNLDAEFK(Dnp)-NH2). IC50 values are calculated via dose-response curves (typical range: 10–100 nM) .

- Surface Plasmon Resonance (SPR) : Determine kinetic parameters (ka, kd) by immobilizing BACE-1 on a CM5 chip and monitoring binding in real-time .

- Cellular Assays : Quantify Aβ40/42 reduction in HEK293 cells expressing APP using ELISA (EC50 ≈ 50 nM) .

Q. How do structural modifications to the pyrrolidine ring impact pharmacological activity?

- Methodological Answer :

- SAR Studies :

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations (AMBER) to predict binding modes and stability .

Q. What strategies resolve contradictions in receptor-binding data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using tools like RevMan to identify confounding variables (e.g., assay pH, buffer composition) .

- Orthogonal Validation : Cross-validate SPR results with ITC (isothermal titration calorimetry) to confirm thermodynamic parameters (ΔG, ΔH) .

- Receptor Mutagenesis : Identify critical binding residues (e.g., BACE-1 Asp32) via alanine scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.